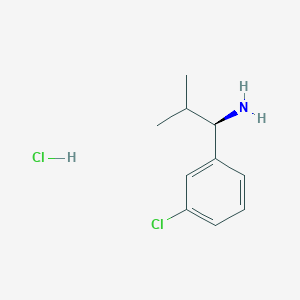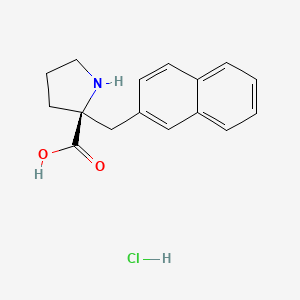
1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea is a complex organic compound characterized by its unique molecular structure. This compound features a fluorophenyl group, a pyridinyl group, and a pyrazinyl group, all connected through a urea linkage. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea typically involves multiple steps, starting with the preparation of the fluorophenyl and pyridinyl precursors. These precursors are then reacted under specific conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the purity and yield of the product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry and automated systems are often employed to maintain consistency and efficiency. The use of catalysts and optimized reaction parameters helps in achieving high yields and reducing by-products.
化学反応の分析
Types of Reactions: 1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized to form fluorobenzene derivatives.
Reduction: The pyridinyl group can be reduced to form pyridine derivatives.
Substitution: The urea linkage can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Fluorobenzene derivatives, such as fluorobenzene sulfonic acid.
Reduction Products: Pyridine derivatives, such as piperidine.
Substitution Products: Urea derivatives with various alkyl or aryl groups.
科学的研究の応用
1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea exerts its effects involves its interaction with molecular targets and pathways. The fluorophenyl group can bind to specific receptors or enzymes, modulating their activity. The pyridinyl and pyrazinyl groups contribute to the compound's ability to interact with biological systems, influencing various biochemical pathways.
類似化合物との比較
1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea is unique due to its specific combination of functional groups. Similar compounds include:
1-(4-Fluorophenyl)piperazine: This compound features a fluorophenyl group attached to a piperazine ring, differing in its urea linkage and pyridinyl group.
1-(4-Fluorophenyl)urea: This simpler compound lacks the pyridinyl and pyrazinyl groups, resulting in different chemical properties and applications.
特性
IUPAC Name |
1-(4-fluorophenyl)-3-[(3-pyridin-3-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O/c18-13-3-5-14(6-4-13)23-17(24)22-11-15-16(21-9-8-20-15)12-2-1-7-19-10-12/h1-10H,11H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWTXIIMODPDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2920818.png)







![N-{[4-(4-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2920832.png)

